molecular formula C14H20BrNO B1282012 2-bromo-N-(2,6-diethylphenyl)butanamide CAS No. 71394-99-5

2-bromo-N-(2,6-diethylphenyl)butanamide

Cat. No.: B1282012
CAS No.: 71394-99-5
M. Wt: 298.22 g/mol
InChI Key: MAESMPMXHGHIQV-UHFFFAOYSA-N
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Properties

IUPAC Name

2-bromo-N-(2,6-diethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-4-10-8-7-9-11(5-2)13(10)16-14(17)12(15)6-3/h7-9,12H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAESMPMXHGHIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281440
Record name 2-Bromo-N-(2,6-diethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71394-99-5
Record name 2-Bromo-N-(2,6-diethylphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71394-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2,6-diethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The primary method to prepare 2-bromo-N-(2,6-diethylphenyl)butanamide involves the bromination of N-(2,6-diethylphenyl)butanamide . This step introduces the bromine atom selectively at the 2-position of the butanamide moiety, exploiting the reactivity of the α-carbon adjacent to the carbonyl group in the amide.

Detailed Preparation Procedure

The synthesis typically proceeds as follows:

  • Starting Material : N-(2,6-diethylphenyl)butanamide, which can be prepared by amidation of butanoic acid derivatives with 2,6-diethyl aniline.

  • Brominating Agent : Bromine (Br2) or N-bromosuccinimide (NBS) is used to introduce the bromine atom.

  • Solvent : Aprotic solvents such as dichloromethane (CH2Cl2) are preferred to maintain reaction selectivity and control.

  • Reaction Conditions : The bromination is conducted under controlled temperatures, typically between 0°C and room temperature, to avoid over-bromination or side reactions.

  • Process :

    • Dissolve N-(2,6-diethylphenyl)butanamide in dichloromethane.
    • Add bromine or NBS slowly to the stirred solution while maintaining low temperature (0–5°C).
    • Stir the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
    • Quench the reaction by adding water or a suitable quenching agent.
    • Extract the organic layer, wash, dry over anhydrous magnesium sulfate, and remove solvents under reduced pressure.
    • Purify the crude product by recrystallization or column chromatography.

This approach ensures selective bromination at the α-position of the butanamide chain without affecting the aromatic ring or the amide nitrogen.

Alternative and Advanced Methods

While the classical bromination method is widely used, other approaches have been explored in related compounds, which may be adapted for this compound:

  • Microwave-Assisted Synthesis : Microwave reactors can accelerate the bromination process under controlled pressure and temperature, improving yields and reducing reaction times. This method has been applied to similar brominated amides and aminopyridines, indicating potential for adaptation.

  • Pressure Tube Reactions : High-pressure sealed tube methods enable reactions under elevated temperature and pressure, which can enhance bromination efficiency and selectivity. This technique requires careful monitoring by TLC and subsequent purification steps.

  • Use of NBS as a Selective Brominating Agent : N-bromosuccinimide is often preferred over elemental bromine for its milder and more selective bromination, especially in sensitive substrates.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material N-(2,6-diethylphenyl)butanamide Prepared via amidation of butanoic acid and 2,6-diethyl aniline
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) NBS preferred for selectivity
Solvent Dichloromethane (CH2Cl2) Aprotic solvent to maintain selectivity
Temperature 0°C to room temperature Low temperature to avoid side reactions
Reaction Time Several hours (typically 2–6 hours) Monitored by TLC
Work-up Quenching with water, extraction, drying, solvent removal Purification by recrystallization or chromatography
Alternative Methods Microwave-assisted, pressure tube reactions For improved yield and reaction rate

Research Findings and Optimization Notes

  • The bromination reaction is highly sensitive to temperature; higher temperatures can lead to polybromination or degradation of the amide.

  • Using NBS in dichloromethane under mild conditions improves regioselectivity and yield compared to elemental bromine.

  • Purification by column chromatography typically yields analytically pure this compound, confirmed by NMR and mass spectrometry.

  • Reaction monitoring via TLC and NMR spectroscopy is essential to optimize reaction time and prevent over-bromination.

  • The compound’s bromine substituent allows for further functionalization via nucleophilic substitution, making the preparation of the brominated intermediate a critical step in synthetic pathways toward pharmaceuticals and agrochemicals.

This detailed preparation overview consolidates available data on the synthesis of this compound, emphasizing bromination of the corresponding butanamide as the core method, with options for advanced techniques to optimize yield and selectivity.

Chemical Reactions Analysis

2-Bromo-N-(2,6-diethylphenyl)butanamide can undergo various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Synthesis

Reagent in Organic Chemistry:
2-Bromo-N-(2,6-diethylphenyl)butanamide is utilized as a reagent in the synthesis of various organic compounds. It plays a crucial role in the formation of arylhexamethyleniminoacetamides, which have potential therapeutic applications. This compound acts as a building block for more complex molecular structures, facilitating the development of new drugs targeting specific biological pathways .

Local Anesthetic Development:
Research indicates that derivatives of 2-bromo compounds can exhibit local anesthetic properties. The structural modifications involving this compound may lead to the discovery of new local anesthetics with improved efficacy and reduced side effects. Studies on similar compounds suggest their potential in treating pain and neurogenic inflammation .

Case Studies in Pain Management

Analgesic Properties:
Numerous studies have investigated the analgesic properties of compounds related to this compound. For instance, research has shown that sodium channel blockers can effectively inhibit pain associated with inflammation. The application of such compounds in clinical settings could lead to innovative pain management strategies .

Example Case Study:
A notable case study involved testing a related compound in animal models for its ability to alleviate inflammatory pain. The results indicated significant pain reduction, leading researchers to explore further applications of structurally similar compounds in pain relief therapies .

Exploration of New Derivatives:
Future research may focus on synthesizing new derivatives of this compound to enhance its pharmacological profile. Investigating the structure-activity relationship (SAR) could yield compounds with improved therapeutic effects and lower toxicity profiles.

Integration into Drug Formulations:
The integration of this compound into drug formulations aimed at treating chronic pain or inflammatory conditions presents a promising avenue for pharmaceutical development. Collaborative studies involving pharmacologists and medicinal chemists will be essential to advance this research.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,6-diethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Bromo-N-(2,6-diethylphenyl)butanamide can be compared with other similar compounds, such as:

  • 2-Bromo-N-(2,6-dimethylphenyl)butanamide
  • 2-Bromo-N-(2,6-diisopropylphenyl)butanamide
  • 2-Bromo-N-(2,6-diphenylphenyl)butanamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituents, which influence its chemical properties and reactivity .

Biological Activity

Chemical Structure and Properties

The structure of 2-bromo-N-(2,6-diethylphenyl)butanamide can be represented as follows:

C14H20BrNO\text{C}_{14}\text{H}_{20}\text{Br}\text{N}\text{O}

Key Structural Features

  • Bromine Atom : The presence of the bromine atom is significant for its potential interactions with biological targets.
  • Amide Group : The amide functional group can influence the compound's solubility and reactivity.
  • Diethylphenyl Substituent : This bulky group may affect the compound's binding affinity to various targets.

Biological Activity Overview

While specific studies on the biological activity of this compound are scarce, it is suggested that compounds with similar structures exhibit various biological activities, including enzyme inhibition and modulation of protein interactions.

The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that:

  • The bromine atom may facilitate interactions with specific enzymes or receptors.
  • The amide moiety could participate in hydrogen bonding with biological macromolecules.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other compounds that share similar structural features.

Compound NameStructural FeaturesKnown Biological Activity
2-Bromo-N-(2-methylphenyl)butanamideSimilar brominated amide structureAnti-inflammatory properties reported
N-(2,6-Diethylphenyl)butanamideLacks bromine substituentModerate enzyme inhibition
4-Bromo-N-(2-ethylphenyl)butanamideBromine at different positionPotential anti-cancer activity

Enzyme Inhibition Potential

Research on related compounds suggests that halogenated amides can act as enzyme inhibitors. For instance, compounds with similar brominated structures have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. While direct evidence for this compound is lacking, its structural characteristics imply potential for similar activity.

Protein Interaction Studies

Studies focusing on the interactions of halogenated compounds with proteins indicate that such compounds can modulate protein function through competitive inhibition or allosteric modulation. The unique positioning of the bromine atom in this compound may enhance its binding affinity to specific protein targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-(2,6-diethylphenyl)butanamide?

  • Methodology :

  • Route 1 : React 2-bromobutyryl bromide with 2,6-diethylaniline in anhydrous dichloromethane, using triethylamine as a base. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Route 2 : Employ coupling agents like HATU or EDCI with 2-bromobutyric acid and 2,6-diethylaniline in DMF, followed by recrystallization from ethanol/water .
    • Critical Parameters : Monitor reaction temperature (0–5°C for exothermic steps) and anhydrous conditions to avoid hydrolysis.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and the brominated butanamide chain (δ 3.8–4.2 ppm for BrCH₂) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and quaternary carbons adjacent to bromine .
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 312.07 (C₁₄H₂₀BrNO⁺) .

Q. How can purity be assessed during synthesis?

  • Analytical HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time ~12.3 min .
  • Melting Point Analysis : Compare observed mp (e.g., 112–115°C) to literature values to detect impurities .

Advanced Research Questions

Q. What are the crystal packing and conformational dynamics of this compound?

  • X-ray Crystallography : Crystallize from ethyl acetate/hexane. Space group P2₁/n (monoclinic), with unit cell parameters a = 4.83 Å, b = 12.78 Å, c = 21.85 Å. Analyze hydrogen bonding (N–H···O) and dihedral angles between phenyl and amide groups .
  • Thermal Analysis (DSC/TGA) : Assess decomposition temperature (>235°C) and phase transitions .

Q. How do substituents on the phenyl ring influence bioactivity?

  • Structure-Activity Relationship (SAR) : Compare with Etidocaine (2-bromo-N-(2,6-dimethylphenyl)butanamide, CAS 53984-81-9 ). Diethyl groups increase lipophilicity (logP +0.3 vs. dimethyl), potentially enhancing membrane permeability but reducing solubility .
  • In Silico Docking : Model interactions with sodium channels (e.g., PDB 6AGF) to predict local anesthetic potency .

Q. What is the mechanism of bromine substitution in nucleophilic reactions?

  • Kinetic Studies : Monitor SN2 displacement (e.g., with NaN₃ in DMSO) via ¹H NMR. Second-order kinetics observed (k = 2.3 × 10⁻⁴ L/mol·s at 25°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution vs. protic solvents (e.g., ethanol) .

Q. How to identify and quantify synthetic byproducts?

  • LC-MS/MS : Detect impurities like N-(2,6-diethylphenyl)butanamide (bromine loss) or diethylaniline adducts. Use calibration curves with reference standards (e.g., Item No. 28359 ).
  • Table : Common Byproducts

Byproductm/z [M+H]⁺Source
De-brominated product233.15Incomplete bromination
Diethylaniline adduct297.22Side reaction with DMF

Q. What are the stability profiles under varying pH and temperature?

  • Forced Degradation Studies :

  • Acidic Conditions (pH 2) : Hydrolysis of amide bond (~15% degradation at 40°C/72 hrs).
  • Oxidative Stress (H₂O₂) : Bromine oxidation to ketone (~8% degradation) .
    • Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

Methodological Guidelines

  • Safety Protocols : Use fume hoods for brominated reagents; waste must be neutralized with 10% NaHCO₃ before disposal .
  • Data Contradictions : Resolve discrepancies in melting points (e.g., 112–115°C vs. 230–235°C ) by verifying crystallinity (e.g., polymorph screening).

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